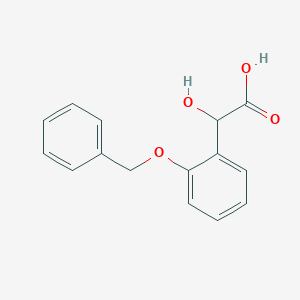

2-(Benzyloxy)mandelic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)mandelic Acid is an organic compound that belongs to the class of aromatic alpha hydroxy acids It is characterized by the presence of a benzyloxy group attached to the mandelic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)mandelic Acid can be synthesized through several methods. One common approach involves the benzylation of mandelic acid. This process typically uses benzyl bromide as the benzylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)mandelic Acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde or benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol .

Aplicaciones Científicas De Investigación

2-(Benzyloxy)mandelic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Mandelic Acid: A closely related compound with similar chemical properties but without the benzyloxy group.

Phenylglycolic Acid: Another aromatic alpha hydroxy acid with a different substituent on the aromatic ring.

Vanillylmandelic Acid: A derivative with a vanillyl group attached to the mandelic acid structure.

Uniqueness

2-(Benzyloxy)mandelic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties.

Actividad Biológica

2-(Benzyloxy)mandelic acid is a derivative of mandelic acid characterized by the presence of a benzyloxy group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀O₃. It features both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which contribute to its classification as an aromatic alpha hydroxy acid. The benzyloxy group enhances the lipophilicity of the molecule, improving its interaction with biological targets.

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to tumor growth, suggesting a role in cancer therapeutics .

The biological activity of this compound can be attributed to its structural characteristics:

- Lipophilicity : The benzyloxy group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with hydrophobic pockets in target proteins.

- Functional Groups : The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding and ionic interactions with biological macromolecules, enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Mandelic Acid | Lacks the benzyloxy group | Widely used in pharmaceuticals |

| 3-(Benzyloxy)mandelic Acid | Benzyloxy group at a different position | Potentially different reactivity due to position |

| Phenylglyoxylic Acid | Contains a phenyl group adjacent to a carboxylic acid | Used in various synthetic pathways |

| Hydroxybenzoic Acid | Contains hydroxyl groups on benzene rings | Commonly used as preservatives |

This table highlights how the unique benzyloxy substitution in this compound enhances its lipophilicity and reactivity compared to other compounds, making it a promising candidate for further research and application in drug development.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against E. coli strains, demonstrating significant inhibition at concentrations as low as 0.625 mg/ml. The results indicated that the compound's effectiveness varied based on environmental conditions such as raw wastewater and microbial medium .

- Antioxidant Activity Assessment : Research investigating the antioxidant properties revealed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

- Enzyme Interaction Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to specific enzymes implicated in cancer progression. These studies indicate a strong potential for this compound as an anti-tumor agent through enzyme inhibition mechanisms .

Propiedades

Fórmula molecular |

C15H14O4 |

|---|---|

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C15H14O4/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18) |

Clave InChI |

MJFNDTXMFBKSLR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.